Cyclohexyldimethylsilane (CAS: 29681-56-9) is an aliphatic, moderately hindered tertiary silane primarily utilized as a specialized hydrosilylation reagent, a building block for acyl silanes, and a selective silylating agent for alcohol protection [1]. Featuring a cyclohexane ring bonded to a dimethylsilane core, it occupies a strategic middle ground in steric bulk between unhindered trialkylsilanes (like triethylsilane) and highly bulky analogs (like tert-butyldimethylsilane). In industrial and advanced laboratory procurement, it is selected not merely for its baseline Si-H reactivity, but for its distinct physicochemical contributions to downstream intermediates—most notably, its ability to impart crystallinity to complex adducts for purification, and its higher yield profile in Lewis acid-catalyzed trans-hydrosilylations where aromatic silanes suffer from degradation.
Substituting Cyclohexyldimethylsilane with generic silanes like Triethylsilane (Et3SiH) or Dimethylphenylsilane (PhMe2SiH) frequently compromises process efficiency and product isolation. While Et3SiH is widely available, its downstream adducts are typically oils, which prevents simple purification via recrystallization and forces reliance on costly, solvent-intensive chromatography [1]. Conversely, aromatic silanes like PhMe2SiH are prone to protodesilylation and Friedel-Crafts side reactions under Lewis acidic conditions, drastically reducing yields in alkene and alkyne hydrosilylations [2]. Furthermore, when used as a protecting group, the cyclohexyldimethylsilyl moiety provides a distinct steric environment that balances installation kinetics with robust protection, a balance that is lost when defaulting to overly sluggish tert-butyldimethylsilane (tBuMe2SiH) or overly labile trimethylsilane.
In the metallophosphite-catalyzed asymmetric conjugate addition of acyl silanes to α,β-unsaturated amides, the choice of the silyl group dictates the processability of the resulting α-silyl-γ-ketoamide. Research demonstrates that utilizing p-methoxybenzoyl cyclohexyldimethylsilane yields intermediate products with high crystallinity, allowing the crude product to be enantioenriched to 97–99% ee through simple recrystallization[1]. In direct contrast, using the triethylsilane-derived analog (PhC(O)SiEt3) yields products with comparable initial enantioselectivity but lacks this crystallization advantage, complicating purification.
| Evidence Dimension | Downstream product processability (enantioenrichment method) |
| Target Compound Data | Cyclohexyldimethylsilane derivatives confer crystallinity, allowing upgrade to 97-99% ee via recrystallization. |
| Comparator Or Baseline | Triethylsilane derivatives (typically non-crystalline, requires chromatography). |
| Quantified Difference | Enables >97% ee purity without chiral chromatography. |
| Conditions | Metallophosphite-catalyzed conjugate addition of acyl silanes to N,N-dimethyl acrylamides. |
Procuring this specific compound allows process chemists to bypass expensive and time-consuming chiral chromatography in favor of scalable recrystallization.
The synthesis of trans-vinylsilanes via Lewis acid-catalyzed hydrosilylation of alkynes and allenes is highly sensitive to the silane's substituents. Cyclohexyldimethylsilane proceeds smoothly to deliver the corresponding trans-hydrosilylation products in high yields[1]. However, substituting with aromatic silanes such as dimethylphenylsilane, diphenylmethylsilane, or triphenylsilane results in significantly lower yields due to competing side reactions like protodesilylation and Friedel-Crafts alkylation of the phenyl ring [1].
| Evidence Dimension | Reaction yield and side-product formation |
| Target Compound Data | High yields, clean trans-addition. |
| Comparator Or Baseline | Phenyl-substituted silanes (Lower yields, prone to side reactions). |
| Quantified Difference | Substantial yield degradation when using phenyl-substituted alternatives under Lewis acidic conditions. |
| Conditions | AlCl3- or EtAlCl2-catalyzed trans-hydrosilylation of alkynes/allenes in hexane/CH2Cl2. |
Buyers synthesizing stereodefined vinylsilanes must select aliphatic silanes like cyclohexyldimethylsilane to avoid the severe yield penalties associated with aromatic silanes under Lewis acidic conditions.
For the protection of sterically hindered secondary alcohols, the steric profile of the silane must be carefully balanced. In Pd-nanoparticle catalyzed dehydrogenative silylation, cyclohexyldimethylsilane reacts smoothly to furnish the desired silyl ether in high yields, even on hindered substrates like (-)-menthol [1]. While tert-butyldimethylsilane (tBuMe2SiH) is the industry standard for robust protection, its extreme steric bulk can severely retard installation kinetics on already hindered substrates, whereas cyclohexyldimethylsilane offers a favorable balance of reaction rate and protective bulk[1].
| Evidence Dimension | Silylation efficiency on hindered alcohols |
| Target Compound Data | High yield, smooth reaction on (-)-menthol. |
| Comparator Or Baseline | Highly hindered silanes like tBuMe2SiH (Slower kinetics, requires forcing conditions). |
| Quantified Difference | Maintains high coupling efficiency where ultra-bulky silanes suffer kinetic penalties. |
| Conditions | Pd-nanoparticle catalyzed dehydrogenative coupling at 70 °C. |
Procuring cyclohexyldimethylsilane provides synthetic chemists with a high-yielding protecting group alternative when standard bulky silanes fail to couple efficiently with hindered substrates.
Procured as a precursor to synthesize cyclohexyldimethylsilyl-based acyl silanes. The resulting adducts in conjugate additions are highly crystalline, allowing for cost-effective enantioenrichment via recrystallization rather than chromatography [1].
Highly suited for the Lewis acid-catalyzed trans-hydrosilylation of alkynes and allenes, where it outperforms aromatic silanes by avoiding protodesilylation side reactions, ensuring high yields of the target trans-vinylsilanes [2].
Procured as a silylating agent for complex, sterically hindered alcohols (like menthol derivatives) where standard tBuMe2SiH is too slow to install, but more robust protection than Et3Si is required[3].
Flammable;Irritant